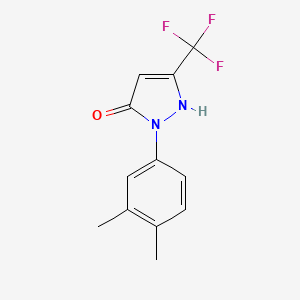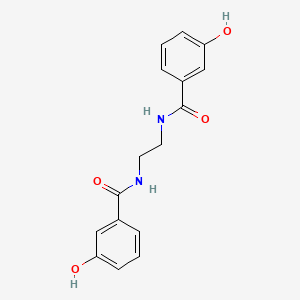
5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol
説明
5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol, also known as BMPT, is a pyrimidine derivative that has been studied for its potential applications in various scientific fields. BMPT has a unique chemical structure that makes it a promising candidate for use in research related to drug development, biochemistry, and molecular biology. In
作用機序
The mechanism of action of 5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol involves its ability to interact with specific targets in the cell, such as enzymes and receptors. This compound has been shown to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of protein kinase, which is involved in cell signaling and regulation. This inhibition can lead to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, this compound has been shown to have antibacterial activity against certain strains of bacteria, such as Staphylococcus aureus.
実験室実験の利点と制限
One advantage of using 5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol in lab experiments is its unique chemical structure, which makes it a promising candidate for use in drug development and other scientific research. Another advantage is its ability to inhibit the activity of specific enzymes and receptors, which can provide insights into cellular processes and potential therapeutic targets. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol. One area of interest is its potential use in cancer therapy, where it could be used in combination with other drugs to enhance their efficacy. Another area of interest is its potential use in infectious disease treatment, where it could be used to target specific viral or bacterial strains. Additionally, further research could be done to explore the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound is a pyrimidine derivative that has been studied for its potential applications in various scientific fields. Its unique chemical structure and ability to interact with specific targets in the cell make it a promising candidate for use in drug development and other scientific research. Further research is needed to explore its potential applications and mechanism of action.
科学的研究の応用
5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol has been studied for its potential applications in various scientific fields, including drug development, biochemistry, and molecular biology. It has been shown to have antitumor, antiviral, and antibacterial properties, making it a promising candidate for use in cancer therapy and infectious disease treatment. This compound has also been studied for its ability to inhibit the activity of certain enzymes, such as DNA topoisomerase and protein kinase, which play important roles in cellular processes.
特性
IUPAC Name |
5-benzyl-6-methyl-2-phenyl-1H-pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-13-16(12-14-8-4-2-5-9-14)18(21)20-17(19-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJDCEPNVYFKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[(2-cyano-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4726921.png)
![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4726929.png)
![ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4726937.png)

![2-(3-chlorophenyl)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-3-methylquinoline](/img/structure/B4726958.png)
![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4726966.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4726976.png)

![N-cyclopropyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4726983.png)
![N-(3-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4726989.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4727001.png)
![4,6-diphenylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B4727006.png)
![N-(tert-butyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4727011.png)